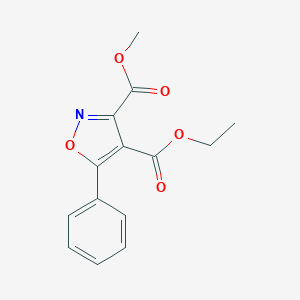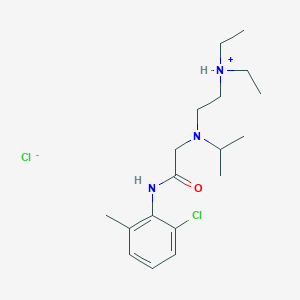
甲基黄酮 A
描述
Mesuaxanthone A is a naturally occurring compound belonging to the class of xanthones. It is specifically characterized as 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 5 and a methoxy group at position 3 . Mesuaxanthone A has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
科学研究应用
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Investigated for its role as a plant metabolite and its effects on plant physiology.
Medicine: Exhibits significant antioxidant, anti-inflammatory, and anticancer activities.
作用机制
Target of Action
Mesuaxanthone A is a xanthone with anti-inflammatory activities . It shows typical CNS depressant effects , indicating that its primary targets may be related to the central nervous system and inflammation pathways.
Mode of Action
Its anti-inflammatory and cns depressant effects suggest that it may interact with targets in these pathways to modulate their activity
Biochemical Pathways
Given its anti-inflammatory and CNS depressant effects, it is likely that it impacts pathways related to inflammation and central nervous system function . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Mesuaxanthone A’s action are likely related to its anti-inflammatory and CNS depressant activities . These effects could potentially lead to a reduction in inflammation and a calming effect on the central nervous system.
生化分析
Biochemical Properties
Mesuaxanthone A is known to interact with various biomolecules in biochemical reactions
Cellular Effects
It is known to have anti-inflammatory activities and shows typical Central Nervous System (CNS) depressant effects .
Dosage Effects in Animal Models
The effects of Mesuaxanthone A at different dosages in animal models are not well-studied. It is known that the xanthones from M. ferrea such as Mesuaxanthone A were tested in albino rats through cotton pellet implantation, carrageenan induced hind paw oedema and granuloma pouch tests .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mesuaxanthone A typically involves the extraction from the heartwood of Mesua ferrea. The process includes the use of solvents such as petroleum ether, chloroform, and ethanol to isolate the compound . The extraction is followed by purification steps, including chromatography techniques to obtain pure Mesuaxanthone A.
Industrial Production Methods: Industrial production of Mesuaxanthone A is not extensively documented. the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.
化学反应分析
Types of Reactions: Mesuaxanthone A undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in Mesuaxanthone A can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone structure can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of xanthones, which may exhibit different pharmacological properties.
相似化合物的比较
Mesuaxanthone B: Another xanthone derivative isolated from Mesua ferrea with similar pharmacological properties.
1,5-Dihydroxyxanthone: Shares structural similarities with Mesuaxanthone A and exhibits comparable biological activities.
Euxanthone 7-methyl ether: Another xanthone derivative with distinct chemical properties.
Uniqueness: Mesuaxanthone A is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of hydroxy and methoxy groups contributes to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
1,5-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGECASJMDDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189084 | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-81-7 | |
| Record name | 1,5-Dihydroxy-3-methoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


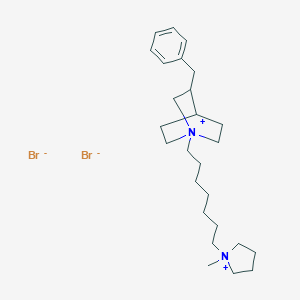
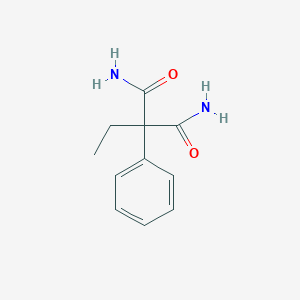
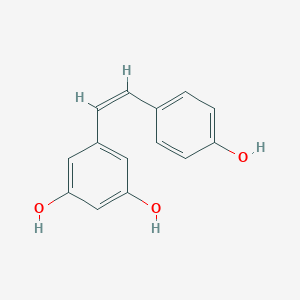

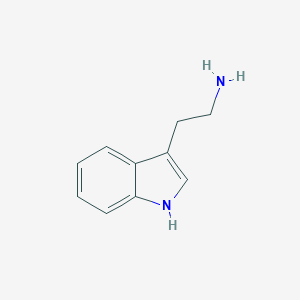

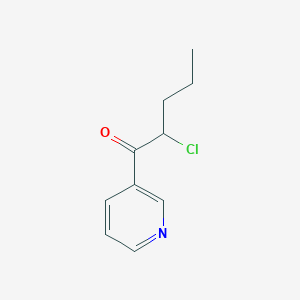
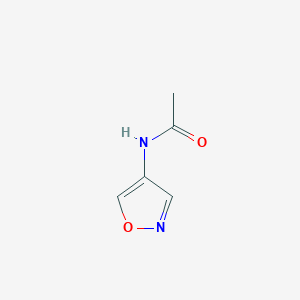
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
